Akt1/2 kinase inhibitor
Description
Introduction to Akt1/2 Kinase Signaling in Oncogenesis
Akt1 and Akt2 are serine/threonine kinases that function as critical nodes in the PI3K/Akt/mTOR pathway. Their activation is triggered by growth factor receptors, leading to phosphorylation events that propagate downstream signals. In cancer, genetic alterations such as PIK3CA mutations, PTEN loss, or amplification of AKT1/2 result in constitutive pathway activation. For example, PTEN inactivation, observed in 40% of prostate cancers, removes the lipid phosphatase that counteracts PI3K-generated phosphatidylinositol (3,4,5)-trisphosphate (PIP3), enabling unchecked Akt membrane recruitment and activation. Similarly, VHL gene loss in renal cell carcinoma stabilizes hypoxia-inducible factors (HIFs), which indirectly activate mTORC1 and Akt to drive cyclin D1 expression and cell cycle progression.
Role of PI3K/Akt/mTOR Pathway Dysregulation in Malignant Transformation
The PI3K/Akt/mTOR pathway is aberrantly activated in over 30% of solid tumors, contributing to malignant phenotypes through multiple mechanisms:
Oncogenic Metabolic Reprogramming
Akt hyperactivation redirects cellular metabolism to favor glycolysis and oxidative phosphorylation. In PTEN-deficient prostate cancer cells, Akt phosphorylates hexokinase 2 (HK2), enhancing its mitochondrial binding and glycolytic flux. This metabolic shift increases reactive oxygen species (ROS) levels, creating a vulnerability to ROS-inducing agents. Concurrently, mTORC1 activation upregulates lipid and nucleotide synthesis, supporting rapid proliferation.
Apoptosis Suppression and Cell Cycle Dysregulation
Akt phosphorylates pro-apoptotic proteins such as BAD and FOXO transcription factors, sequestering them in the cytoplasm and preventing apoptosis. In ovarian cancer, Akt-mediated inhibition of p21 and p27 cyclin-dependent kinase inhibitors accelerates G1/S transition, while mTORC1 promotes translation of cyclin D1 and other cell cycle regulators.
Structural Biology of Akt Isoforms 1/2: PH Domain and Catalytic Site Architecture
Akt1 and Akt2 share 80% amino acid identity but differ in regulatory contexts. Both isoforms contain three domains:
N-terminal Pleckstrin Homology (PH) Domain
The PH domain binds PIP3, anchoring Akt to the plasma membrane. Structural studies reveal that the Akt1 PH domain forms a β-sandwich fold with a positively charged pocket that recognizes PIP3. Mutations in this domain (e.g., E17K in Akt1) enhance membrane localization and are oncogenic in breast cancer.Central Kinase Domain
The catalytic domain contains a conserved ATP-binding pocket and activation loop. Phosphorylation at Thr308 (Akt1) or Thr309 (Akt2) by phosphoinositide-dependent kinase 1 (PDK1) and Ser473/474 by mTORC2 is required for full activation. Isoform-specific differences in substrate recognition arise from variations in the kinase domain’s hydrophobic motif.C-terminal Regulatory Domain
This region includes the hydrophobic motif (HM) phosphorylated by mTORC2. Akt2’s HM has a unique serine residue (Ser474) that influences substrate specificity, particularly in glucose metabolism.
Table 2: Structural Features of Akt1 and Akt2
| Feature | Akt1 | Akt2 |
|---|---|---|
| PH Domain | E17K mutation common in cancer | Less frequent mutations |
| Kinase Domain | Thr308 phosphorylation site | Thr309 phosphorylation site |
| Hydrophobic Motif | Ser473 | Ser474 |
| Substrate Preference | Pro-survival signals | Glucose metabolism |
Targeting Akt1/2 with Small-Molecule Inhibitors
ATP-competitive inhibitors (e.g., MK-2206) bind the kinase domain, while allosteric inhibitors (e.g., ARQ 092) stabilize the PH domain in a closed conformation. Isoform-selective inhibitors exploit differences in the ATP-binding pocket; for instance, Akt2-specific compounds leverage its larger hydrophobic pocket.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C36H32F3N7O4 |
|---|---|
Molecular Weight |
683.7 g/mol |
IUPAC Name |
3-[1-[[4-(6-phenyl-8H-imidazo[4,5-g]quinoxalin-7-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one;2,2,2-trifluoroacetic acid;hydrate |
InChI |
InChI=1S/C34H29N7O.C2HF3O2.H2O/c42-34-39-26-8-4-5-9-31(26)41(34)25-14-16-40(17-15-25)20-22-10-12-24(13-11-22)33-32(23-6-2-1-3-7-23)37-29-18-27-28(36-21-35-27)19-30(29)38-33;3-2(4,5)1(6)7;/h1-13,18-19,21,25,38H,14-17,20H2,(H,39,42);(H,6,7);1H2 |
InChI Key |
GXGCSBFXFZDOGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4=CC=C(C=C4)C5=C(N=C6C=C7C(=NC=N7)C=C6N5)C8=CC=CC=C8.C(=O)(C(F)(F)F)O.O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Akt1/2 kinase inhibitors often involves multiple computational techniques, such as pharmacophore-based virtual screening, molecular docking, binding free energy calculations, and ADME properties . A common synthetic route includes the design of analogues by comprising the structural characteristics of the hits acquired from the database . For example, a series of 6-methoxybenzo[b]oxazole analogues were designed and found to have strong binding interactions and higher binding free energy values .
Industrial Production Methods: Industrial production methods for Akt1/2 kinase inhibitors are not extensively detailed in the literature. the general approach involves large-scale synthesis using optimized reaction conditions and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Allosteric Inhibition Mechanisms
Akt1/2 inhibitors often exploit the unique conformational dynamics of Akt's pleckstrin homology (PH) and kinase domains. Key findings include:
BAY 1125976
-
Binding Mode : Occupies an allosteric pocket formed by the PH and kinase domains, stabilizing an inactive conformation .
-
Chemical Interaction : Prevents phosphorylation at Thr308 by PDK1, disrupting Akt activation .
-
Selectivity : Shows >100-fold selectivity for Akt1/2 over Akt3 and other kinases due to PH domain dependency .
ALM301
-
Structural Basis : Binds at the PH-kinase interface, inducing a DFG-out conformation that blocks ATP binding .
-
Kinase Inhibition : Exhibits IC₅₀ values of 0.8 nM (Akt1) and 1.2 nM (Akt2) in biochemical assays .
-
Cellular Effects : Reduces pAkt (Ser473) levels by >90% in MCF-7 cells at 1 µM .
Covalent-Allosteric Inhibitors
Recent structural studies reveal covalent modifications that enhance target engagement:
Compound 1a (From Structural Studies)
-
Mechanism : Forms a disulfide bond with Cys296 in the Akt1 PH domain, locking it in an inactive state .
-
Kinetic Data : Increases thermal stability by ΔTm = 8.5°C, indicating strong binding .
-
Selectivity : >500-fold selectivity over other AGC kinases due to unique cysteine positioning .
ATP-Competitive and Phosphorylation-Dependent Inhibitors
API-2 (Triciribine)
-
Target : Inhibits Akt phosphorylation at Thr308/Ser473 without direct kinase inhibition .
-
Chemical Impact : Reduces Akt-mediated downstream phosphorylation (e.g., GSK3β, FOXO1) at IC₅₀ = 5 µM .
-
Cellular Apoptosis : Induces caspase-3 cleavage and PARP degradation in Akt-overexpressing cells .
GDC0068
-
Binding Affinity : Displays Ki = 5 nM for Akt1 by occupying the ATP-binding pocket .
-
Catalytic Impact : Reduces Akt1 activity 8-fold compared to non-phosphorylated forms .
Comparative Biochemical Profiles
The table below summarizes key inhibitors and their biochemical characteristics:
Chemical Optimization Strategies
-
Oxazinone Ring Modifications : Methylation of the oxazinone nitrogen in ALM301 analogs improved Akt1/2 potency 10-fold (IC₅₀ from 25 nM to 2.5 nM) .
-
Linker Adjustments : Introduction of hydrophobic groups in BAY 1125976 enhanced PH domain binding, reducing PIP3 affinity by 50% .
These findings underscore the complexity of Akt1/2 inhibition, where chemical modifications and binding modes dictate efficacy and selectivity. The development of allosteric and covalent inhibitors offers promising avenues for targeting Akt-driven cancers with reduced off-target effects.
Scientific Research Applications
Cancer Treatment
Akt1/2 inhibitors have shown promise in treating various malignancies, particularly those with mutations in the PI3K/Akt pathway.
- Breast Cancer : The allosteric inhibitor BAY 1125976 has demonstrated significant anti-tumor effects in breast cancer models, especially those expressing estrogen receptors. In vivo studies revealed that this compound effectively reduced tumor growth in xenograft models derived from patient tumors with PI3K mutations .
- Esophageal Squamous Cell Carcinoma : Research indicates that xanthohumol, a natural compound targeting AKT1/2, inhibited cell growth and induced apoptosis in esophageal cancer cell lines. Knockdown of AKT1/2 led to a notable decrease in colony formation .
- Combination Therapies : The combination of Akt inhibitors with other targeted therapies has shown enhanced efficacy. For instance, combining GSK2141795 (an Akt inhibitor) with MEK inhibitors resulted in increased anti-tumor effects in preclinical models .
Metabolic Disorders
Akt signaling is also implicated in metabolic diseases such as diabetes. Inhibition of Akt can influence insulin signaling pathways and glucose metabolism, suggesting potential applications for managing insulin resistance and related conditions .
Case Study 1: ALM301
ALM301 is a novel subtype-selective allosteric inhibitor of Akt1/2 that exhibited potent inhibition of cellular proliferation in MCF-7 breast cancer cells harboring PI3KCA mutations. The compound demonstrated a favorable pharmacological profile and was well tolerated in xenograft models, leading to significant tumor growth reduction. Its efficacy was further enhanced when combined with tamoxifen .
Case Study 2: GSK690693
GSK690693 is an ATP-competitive pan-Akt inhibitor that has shown potent activity against various human tumor xenografts. In preclinical studies, it inhibited phosphorylation of Akt substrates and reduced tumor growth across multiple cancer types, including breast and prostate cancers . This compound is currently undergoing clinical trials to assess its safety and efficacy in patients .
Summary of Findings
The development of Akt1/2 kinase inhibitors represents a significant advancement in targeted cancer therapy. Their ability to selectively inhibit key signaling pathways involved in tumorigenesis offers new avenues for treatment:
| Inhibitor | Type | Target Cancer Types | Mechanism | Efficacy |
|---|---|---|---|---|
| BAY 1125976 | Allosteric | Breast Cancer | Allosteric inhibition | Significant reduction in tumor growth |
| ALM301 | Allosteric | Breast Cancer | Subtype-selective inhibition | Well tolerated; enhances tamoxifen efficacy |
| GSK690693 | ATP-competitive | Various Tumors | Direct inhibition | Reduces phosphorylation; inhibits tumor growth |
| Xanthohumol | Natural Compound | Esophageal Cancer | ATP-competitive inhibition | Induces apoptosis; decreases colony formation |
Mechanism of Action
Akt1/2 kinase inhibitors exert their effects by targeting the serine/threonine kinase Akt, which is a key component of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway . This pathway regulates cell growth, proliferation, survival, and metabolism . The inhibitors bind to the PH domain of Akt, preventing its translocation to the plasma membrane and subsequent activation by phosphorylation . This inhibition leads to the downregulation of various downstream effectors, such as NF-κB, Bcl-2 family proteins, FOXO transcription factors, and MDM2, which are involved in cell survival and proliferation .
Comparison with Similar Compounds
Akti-1/2 vs. MK-2206 (Pan-Akt Inhibitor)
| Parameter | Akti-1/2 | MK-2206 |
|---|---|---|
| Isoform Selectivity | Akt1 (IC₅₀ = 50 nM), Akt2 (210 nM) | Akt1/2/3 (Akt3: ~5× lower potency) |
| Mechanism | Allosteric (PH-kinase interface) | Allosteric (distinct binding site) |
| Phosphorylation Impact | Reduced efficacy on pSer473-Akt1 | Effective on all Akt isoforms |
| Clinical Relevance | Effective in AKT3-negative tumors | Broad activity, including AKT3+ |
| Resistance | AKT3 expression confers resistance | Overcomes AKT3-mediated resistance |
- Key Findings: In CMS2 colorectal cancer cells (AKT3-negative), Akti-1/2 reduced viability dose-dependently, while MK-2206 (pan-Akt inhibitor) showed similar efficacy. In CMS4 cells (AKT3-positive), Akti-1/2 failed to inhibit phosphorylated Akt, whereas MK-2206 remained effective .
Akti-1/2 vs. PKC-412 (ATP-Competitive Inhibitor)
| Parameter | Akti-1/2 | PKC-412 |
|---|---|---|
| Binding Site | Allosteric (PH-kinase interface) | ATP-binding pocket |
| Selectivity | Akt1/Akt2-specific | Broad AGC kinase family activity |
| Domain Requirement | Requires PH domain for inhibition | Inhibits kinase domain alone |
| Cellular Efficacy | PH domain-dependent | PH domain-independent |
- In contrast, PKC-412 inhibited both constructs equally, confirming its ATP-competitive mechanism . Akti-1/2’s PH domain dependence limits its utility in cancers with truncated Akt variants lacking this domain .
Akti-1/2 vs. Costunolide (Dual MEK1/Akt1/2 Inhibitor)
| Parameter | Akti-1/2 | Costunolide |
|---|---|---|
| Targets | Akt1/2 | MEK1 + Akt1/2 |
| Mechanism | Allosteric | Dual kinase inhibition |
| Resistance Overcome | Limited | Overcomes osimertinib resistance |
- Key Findings: Costunolide suppresses MEK1 and Akt1/2 kinase activity simultaneously, overcoming resistance in EGFR-mutant lung cancers. Akti-1/2 alone lacks this dual mechanism, necessitating combination therapies for similar effects .
Akti-1/2 vs. AKT IV Inhibitor (Pan-Akt with Upstream Selectivity)
| Parameter | Akti-1/2 | AKT IV Inhibitor |
|---|---|---|
| Isoform Targeting | Akt1/2 | Akt1/2/3 |
| Upstream Effects | None | No inhibition of PI3K/PDK1 |
| Downstream Impact | Reduces p-Akt, p-S6 | Variable effects on survivin/Bcl-2 |
Critical Insights and Limitations
- Phosphorylation Dependency : Akti-1/2’s reduced efficacy against pSer473-Akt1 underscores the need for inhibitors targeting the doubly phosphorylated form .
- Combination Potential: Co-administration with ERK inhibitors (e.g., PD98059) enhances efficacy, as seen in hair follicle cell proliferation studies .
Q & A
Basic Research Questions
Q. What are the recommended concentrations of Akti-1/2 for in vitro studies, and how can off-target effects be minimized?
- Methodological Guidance :
- Akti-1/2 exhibits IC50 values of 58 nM (Akt1) and 210 nM (Akt2) in biochemical assays , but cellular studies report higher IC50 values (e.g., 305 nM for Akt1 in C33A cells) due to differences in assay conditions or cell permeability .
- Evidence suggests that 1 µM is sufficient to block Akt activity in CD8 T cells, while 10 µM induces off-target effects and cytotoxicity . Always titrate doses (e.g., 0.1–5 µM) and validate with phospho-specific antibodies to confirm Akt inhibition. Use orthogonal assays (e.g., kinase panels) to rule out off-target interactions .
Q. How does Akti-1/2’s selectivity for Akt1/2 compare to other Akt isoforms and kinases?
- Key Data :
| Target | IC50 (nM) | Selectivity Over Akt3 |
|---|---|---|
| Akt1 | 58 | >36-fold (vs. 2.12 µM) |
| Akt2 | 210 | >10-fold |
| PKA, PKC, SGK | No inhibition at 10 µM |
- Akti-1/2 does not inhibit kinases lacking the pleckstrin homology (PH) domain, enhancing its specificity for Akt1/2 . However, screens against 80 kinases revealed off-target activity at 10 µM (e.g., PIM1, RSK1) . Always include kinase profiling in experimental design.
Q. What solvent systems and storage conditions are optimal for Akti-1/2?
- Protocol :
- Solubility: 10 mM in DMSO (stable for 1 month at -20°C if aliquoted) . Avoid aqueous buffers (solubility <1 mg/mL in water/ethanol) .
- For in vivo use, prepare formulations with ≥2 mg/mL solubility (e.g., 3.63 mM in saline-based solutions) .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported IC50 values for Akti-1/2 across studies?
- Analysis Framework :
- Variations arise from assay types (biochemical vs. cellular), cell lines (e.g., HT29 vs. LnCaP), or Akt isoform expression levels . For example:
- Biochemical assays: Akt1 IC50 = 58 nM .
- Cellular assays: Akt1 IC50 = 305 nM (C33A cells) .
- Validate using isoform-specific knockdown models or structural analogs (e.g., Akti-2) to isolate contributions of Akt1 vs. Akt2 .
Q. What strategies mitigate nonspecific inhibition or aggregation artifacts in Akti-1/2 experiments?
- Technical Recommendations :
- Nonspecific inhibition can occur via colloid-like aggregate formation, particularly at high concentrations (>10 µM) .
- Mitigation steps:
Centrifuge inhibitor solutions before use.
Include detergent controls (e.g., 0.01% Triton X-100).
Use mass spectrometry (MS) to confirm covalent modification of Akt .
Q. How can Akti-1/2 be integrated into combination therapies to overcome drug resistance?
- Systems Biology Approach :
- Akti-1/2 sensitizes cells to apoptosis inducers (e.g., TRAIL in LnCaP cells) and enhances PAR-1-mediated platelet aggregation inhibition .
- Model synergistic effects using computational tools (e.g., Kinase Knowledgebase, KLIFS) to predict off-target network perturbations . For example, combining Akti-1/2 with EGFR inhibitors (e.g., gefitinib) may counter compensatory signaling in NSCLC .
Q. What in vivo pharmacokinetic challenges are associated with Akti-1/2?
- Preclinical Considerations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
